![molecular formula C10H12N4O3 B1396412 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1322605-17-3](/img/structure/B1396412.png)
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Descripción general
Descripción
“4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid” is a chemical compound with the CAS Number: 1322605-17-3 . Its molecular weight is 236.23 and its IUPAC name is this compound . The compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.23 . It is stored at temperatures between 28°C .Aplicaciones Científicas De Investigación
Antioxidant Potential
- Compounds structurally related to 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid have demonstrated significant antioxidant abilities. These compounds include derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, showing higher antioxidant activity than ascorbic acid and BHT in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).
Structural Analysis and Synthesis
- The synthesis and structural analysis of compounds closely related to this compound have been explored. This includes the study of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighting the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry (Sallam et al., 2021).
Novel Ring Systems
- Research has been conducted on creating novel ring systems, such as 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, a compound structurally similar to this compound. These studies provide insights into the synthesis of unique heterocyclic compounds (Kosáry et al., 1986).
Antiproliferative Activity
- Similar compounds have shown antiproliferative activity against various cancer cell lines. This includes the study of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, highlighting the potential of these compounds in cancer research (Ilić et al., 2011).
Antitubulin Agents
- 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines, structurally related to this compound, have been designed as antitubulin agents. These compounds exhibit potent antiproliferative activity and can disrupt tubulin microtubule dynamics, indicating their potential in cancer therapy (Xu et al., 2016).
Propiedades
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMPKVRCKMCMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




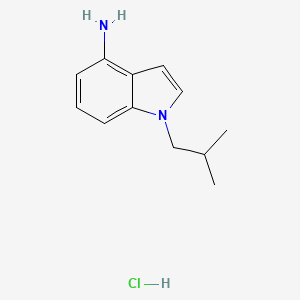



![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)

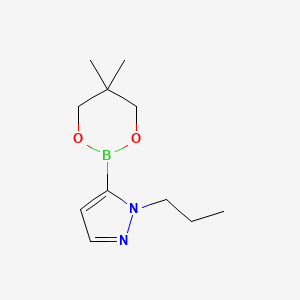
![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)
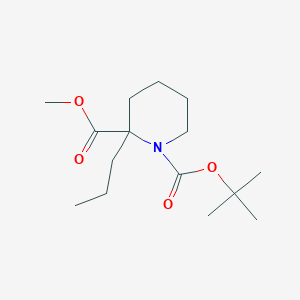
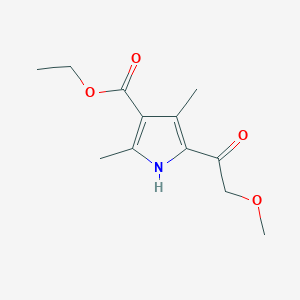
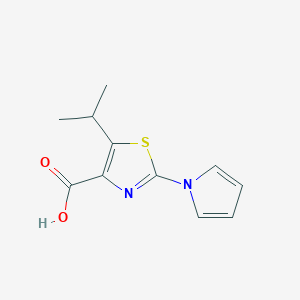

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)